

# Application of Envonalkib in CRISPR-Cas9 Screening to Identify Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Envonalkib is a potent and selective tyrosine kinase inhibitor (TKI) targeting Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met.[1] It has demonstrated significant clinical efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC), showing a superior progression-free survival compared to crizotinib.[2][3][4] As with other targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of Envonalkib. Understanding the genetic basis of resistance is crucial for the development of next-generation inhibitors and rational combination therapies. CRISPR-Cas9 based genetic screens are powerful tools for systematically identifying genes whose loss-of-function confers resistance to a particular drug.[5][6][7] This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss promotes resistance to Envonalkib in ALK-positive cancer cells.

#### **Principle of the Screen**

The core principle of this CRISPR-Cas9 screen is to generate a diverse population of cancer cells, each with a single gene knockout, and then apply selective pressure with **Envonalkib**. Cells that acquire resistance to **Envonalkib** due to the knockout of a specific gene will survive and proliferate, while sensitive cells will be eliminated. By sequencing the single-guide RNA (sgRNA) cassettes from the surviving cell population and comparing their abundance to the initial population, we can identify genes whose inactivation leads to drug resistance.[8][9]



# **Signaling Pathways Overview**

**Envonalkib** primarily targets the ALK fusion protein, which drives oncogenic signaling through downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[2] Resistance to ALK inhibitors can arise from ontarget mechanisms, such as secondary mutations in the ALK kinase domain, or off-target mechanisms, including the activation of bypass signaling pathways that circumvent the need for ALK signaling.[2]





Click to download full resolution via product page

Figure 1: Simplified signaling pathways targeted by Envonalkib.

# **Experimental Workflow**



The overall workflow for the pooled CRISPR-Cas9 knockout screen involves several key steps as outlined below.





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the CRISPR-Cas9 screen.

#### **Data Presentation**

Table 1: Efficacy of Envonalkib in ALK-positive NSCLC

(Phase III Trial Data)

| Endpoint                                     | Envonalkib   | Crizotinib   | Hazard Ratio<br>(95% CI) | p-value  |
|----------------------------------------------|--------------|--------------|--------------------------|----------|
| Median<br>Progression-Free<br>Survival (PFS) | 24.87 months | 11.60 months | 0.47 (0.34–0.64)         | < 0.0001 |
| Objective<br>Response Rate<br>(ORR)          | 81.68%       | 70.68%       | -                        | 0.056    |
| CNS Objective<br>Response Rate<br>(CNS-ORR)  | 78.95%       | 23.81%       | -                        | -        |
| Median Duration of Response                  | 25.79 months | 11.14 months | -                        | 0.0003   |

Data from a randomized, multicenter, open-label, phase III trial in treatment-naive ALK-positive NSCLC patients.[10][4]

# Table 2: Adverse Events of Envonalkib (Phase III Trial Data)



| Adverse Event                                | Envonalkib | Crizotinib |
|----------------------------------------------|------------|------------|
| Grade ≥3 Treatment-Related<br>Adverse Events | 55.73%     | 42.86%     |
| Serious Adverse Events                       | 37.40%     | 28.57%     |
| TRAEs leading to dose reduction              | 33.59%     | 20.30%     |
| TRAEs leading to permanent discontinuation   | 6.11%      | 3.76%      |

Data from a randomized, multicenter, open-label, phase III trial.[10]

# Experimental Protocols Protocol 1: Cell Line Preparation and Lentivirus Production

- 1. Cell Line Selection and Culture:
- Use an ALK-positive NSCLC cell line that is sensitive to **Envonalkib** (e.g., H3122, STE-1).
- Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillinstreptomycin at 37°C in a 5% CO2 incubator.
- Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Validate Cas9 activity using a GFP-knockout assay.
- 2. Lentivirus Packaging:
- Plate HEK293T cells at 70-80% confluency in 15 cm dishes.
- Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid, and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.



- Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 μm filter.
- Concentrate the virus and store at -80°C.
- Titer the virus on the target Cas9-expressing cancer cell line to determine the optimal multiplicity of infection (MOI).

## Protocol 2: CRISPR-Cas9 Library Screening with Envonalkib

- 1. Lentiviral Transduction of sgRNA Library:
- Plate the Cas9-expressing ALK-positive cancer cells.
- Transduce the cells with the sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA. Maintain a cell population that represents the library complexity at a minimum of 500x coverage.
- After 24 hours, replace the virus-containing medium with fresh medium.
- 2. Puromycin Selection:
- 48 hours post-transduction, begin selection with puromycin. The concentration should be predetermined from a kill curve.
- Continue selection for 2-3 days until non-transduced control cells are completely killed.
- 3. Envonalkib Treatment:
- After puromycin selection, collect a baseline sample of cells (Day 0).
- Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with Envonalkib.
- The concentration of Envonalkib should be determined beforehand to be the IC80-IC90 for the specific cell line after 10-14 days of treatment.



 Culture the cells for 14-21 days, passaging as needed and maintaining library representation.

### **Protocol 3: Sample Preparation and Data Analysis**

- 1. Genomic DNA Extraction:
- At the end of the screen, harvest at least 2 x 10<sup>7</sup> cells from the DMSO and Envonalkibtreated populations.
- Extract genomic DNA using a commercial kit, ensuring high quality and yield.
- 2. sgRNA Library Amplification and Sequencing:
- Amplify the sgRNA cassettes from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.
- Purify the PCR products and quantify them.
- Perform next-generation sequencing (NGS) on a high-throughput platform (e.g., Illumina NovaSeq).
- 3. Data Analysis:
- Align sequencing reads to the sgRNA library reference to determine the read counts for each sgRNA.
- Normalize the read counts.
- Identify enriched sgRNAs in the Envonalkib-treated population compared to the DMSO control using statistical methods such as MAGeCK or DESeq2.
- Perform gene-level analysis to identify candidate resistance genes.
- Validate top candidate genes through individual sgRNA knockout experiments.

#### Conclusion



This document provides a framework for utilizing CRISPR-Cas9 screening to elucidate the genetic mechanisms of resistance to **Envonalkib**. The identification of genes whose loss confers resistance will provide valuable insights into the biology of ALK-positive cancers and may reveal novel therapeutic targets for combination strategies to overcome or prevent the emergence of resistance, ultimately extending the clinical benefit of **Envonalkib**.[2][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Envonalkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. An Oncological Breakthrough: Envonalkib Outperforms Crizotinib in Treating ALK-Positive Lung Cancer PharmaFeatures [pharmafeatures.com]
- 3. researchgate.net [researchgate.net]
- 4. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Applications of CRISPR screening to lung cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPRCas9 Library Screening Protocol Creative Biogene [creative-biogene.com]
- 9. CRISPR Screening Protocol: A Step-by-Step Guide CD Genomics [cd-genomics.com]
- 10. Envonalkib versus crizotinib for treatment-naive ALK-positive non-small cell lung cancer: a randomized, multicenter, open-label, phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application and Prospect of CRISPR/Cas9 Technology in Reversing Drug Resistance of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Envonalkib in CRISPR-Cas9 Screening to Identify Resistance Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827855#application-of-envonalkib-in-crispr-cas9-screening]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com